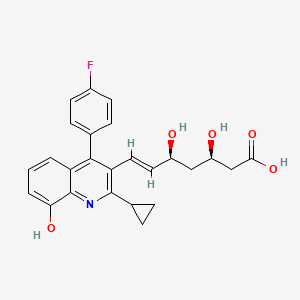
8-Hydroxy Pitavastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Pitavastatin is a chemical compound that belongs to the class of statins, which are commonly used drugs for treating hypercholesterolemia. It is a derivative of pitavastatin, which is a potent inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol biosynthesis. 8-Hydroxy Pitavastatin has been synthesized using various methods, and its potential as a therapeutic agent has been investigated in several scientific studies.
Applications De Recherche Scientifique
Pharmacokinetics and Variant Alleles : A study by Chung et al. (2005) characterized the effects of organic anion transporting polypeptide 1B1 (OATP1B1) alleles on the pharmacokinetics of pitavastatin in healthy volunteers, highlighting its potency as a 3‐hydroxy‐3‐methylglutaryl–coenzyme A reductase inhibitor (Chung et al., 2005).
Efficacy and Safety Compared to Pravastatin : Saito et al. (2002) conducted a randomized, double-blind trial comparing the efficacy and safety of pitavastatin with pravastatin in patients with primary hypercholesterolemia. The study found pitavastatin to be more effective than pravastatin in reducing LDL cholesterol and was well-tolerated (Saito et al., 2002).
Pleiotropic Effects : A review by Davignon (2011) discusses the pleiotropic effects of pitavastatin, including its impact on endothelial function, vascular inflammation, oxidative stress, and thrombosis, which may contribute to reducing cardiovascular morbidity and mortality beyond LDL-C reduction (Davignon, 2011).
Pharmacological Features and Clinical Effects : Yamazaki et al. (2004) examined the pharmacological and pharmacokinetic features of pitavastatin, noting its selective distribution to the liver, minimal metabolic modification, and prolonged plasma half-life, indicating its superior lipid-improving effects (Yamazaki et al., 2004).
Activation of Endothelial Nitric Oxide Synthase : A study by Wang et al. (2005) found that low doses of pitavastatin activate endothelial nitric oxide synthase through the PI3K-AKT pathway in endothelial cells, suggesting a mechanism by which pitavastatin contributes to endothelial function (Wang et al., 2005).
Metabolic Fate and Drug-Metabolizing Systems : Fujino et al. (2011) explored the metabolic fate of pitavastatin, emphasizing that it does not affect drug-metabolizing systems, suggesting a lower risk of drug interactions (Fujino et al., 2011).
Propriétés
IUPAC Name |
(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c26-16-8-6-14(7-9-16)23-19-2-1-3-21(30)25(19)27-24(15-4-5-15)20(23)11-10-17(28)12-18(29)13-22(31)32/h1-3,6-11,15,17-18,28-30H,4-5,12-13H2,(H,31,32)/b11-10+/t17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHCMMKZXJAJMB-NDZBKKTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224320-09-6 |
Source


|
| Record name | (3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxy-3-quinolinyl)-3,5-dihydroxy-6-heptenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224320096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,5S,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-8-HYDROXY-3-QUINOLINYL)-3,5-DIHYDROXY-6-HEPTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7V5ZBK9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



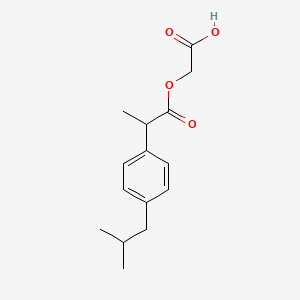

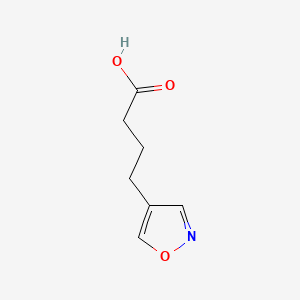
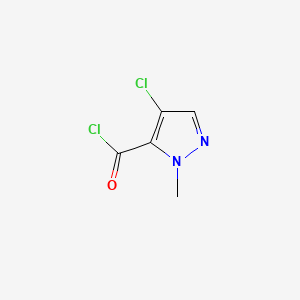
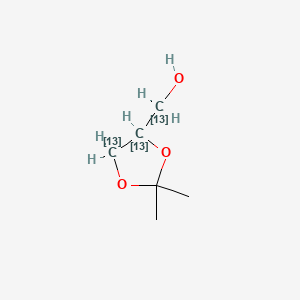
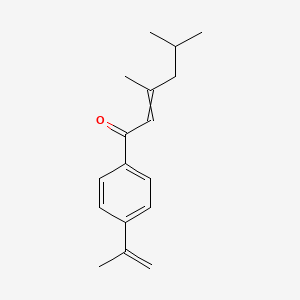
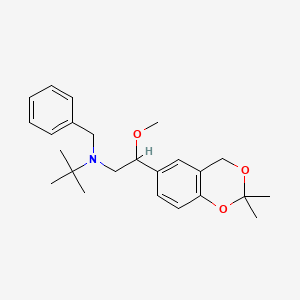
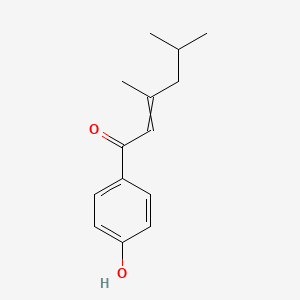
![Bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B583240.png)
